molecular formula C13H22N2O5 B8802808 BOC-ALA-PRO-OH

BOC-ALA-PRO-OH

Cat. No.: B8802808
M. Wt: 286.32 g/mol
InChI Key: QGJDXUIYIUGQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is commonly used in peptide synthesis and serves as a building block for more complex peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-ALA-PRO-OH typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (BOC) group, followed by coupling with L-proline. The reaction is usually carried out in the presence of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .

Chemical Reactions Analysis

Types of Reactions

BOC-ALA-PRO-OH undergoes various chemical reactions, including:

    Deprotection: The BOC group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

    Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains using coupling reagents like DIC and HOBt.

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane or HCl in methanol.

    Coupling: DIC and HOBt in dichloromethane or dimethylformamide (DMF).

Major Products Formed

    Deprotection: Removal of the BOC group yields the free amine form of the dipeptide.

    Coupling: Formation of longer peptide chains by linking with other amino acids or peptides

Scientific Research Applications

BOC-ALA-PRO-OH has a wide range of applications in scientific research, including:

    Peptide Synthesis: Used as a building block for synthesizing longer peptides and proteins.

    Biological Studies: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicinal Chemistry: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industrial Applications: Used in the production of peptide-based materials and biopolymers.

Mechanism of Action

The mechanism of action of BOC-ALA-PRO-OH primarily involves its role as a building block in peptide synthesis. The BOC group protects the amino group of L-alanine, preventing unwanted side reactions during peptide coupling. Upon deprotection, the free amine can participate in further reactions to form peptide bonds with other amino acids or peptides .

Comparison with Similar Compounds

Similar Compounds

    BOC-ALA-OH: N-(tert-Butoxycarbonyl)-L-alanine, used in similar peptide synthesis applications.

    BOC-PRO-OH: N-(tert-Butoxycarbonyl)-L-proline, another building block for peptide synthesis.

    BOC-ALA-ALA-PRO-OH: A tripeptide compound used in more complex peptide synthesis.

Uniqueness

BOC-ALA-PRO-OH is unique due to its specific combination of L-alanine and L-proline, which imparts distinct structural and functional properties. Its use as a dipeptide building block allows for the synthesis of peptides with specific sequences and functionalities, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H22N2O5

Molecular Weight

286.32 g/mol

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H22N2O5/c1-8(14-12(19)20-13(2,3)4)10(16)15-7-5-6-9(15)11(17)18/h8-9H,5-7H2,1-4H3,(H,14,19)(H,17,18)

InChI Key

QGJDXUIYIUGQGO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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